molecular formula C20H23N3O6S2 B13355004 {[5-(Dimethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate

{[5-(Dimethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate

Cat. No.: B13355004
M. Wt: 465.5 g/mol
InChI Key: ZIGZTHXUMCMVIF-UHFFFAOYSA-N
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Description

2-((5-(Dimethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiophene ring, carbamoyl, ethoxycarbonyl, and nicotinate groups, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-(Dimethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves multiple steps, including the formation of carbamates and thiocarbamates. One-pot reactions using carbonylimidazolide in water with a nucleophile can efficiently prepare urea, carbamates, and thiocarbamates without an inert atmosphere . Additionally, the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates .

Industrial Production Methods: Industrial production methods for this compound may involve flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to batch processes . These systems allow for the direct introduction of functional groups into various organic compounds, streamlining the synthesis process.

Scientific Research Applications

2-((5-(Dimethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a potential drug candidate due to its unique structure and functional groups. Additionally, its applications in industry include the production of specialized materials and chemicals .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other carbamates and thiocarbamates, which share structural features and functional groups with 2-((5-(Dimethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate . Examples include N-substituted carbamoyl chlorides and O-aryl carbamates .

Uniqueness: The uniqueness of 2-((5-(Dimethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate lies in its combination of functional groups and its potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential as a drug candidate make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C20H23N3O6S2

Molecular Weight

465.5 g/mol

IUPAC Name

[2-[[5-(dimethylcarbamoyl)-3-ethoxycarbonyl-4-methylthiophen-2-yl]amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C20H23N3O6S2/c1-6-28-20(27)14-11(2)15(18(25)23(3)4)31-17(14)22-13(24)10-29-19(26)12-8-7-9-21-16(12)30-5/h7-9H,6,10H2,1-5H3,(H,22,24)

InChI Key

ZIGZTHXUMCMVIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)COC(=O)C2=C(N=CC=C2)SC

Origin of Product

United States

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